molecular formula C22H10Cl2O2 B13916586 3,9-Perylenebiscarbonyl chloride

3,9-Perylenebiscarbonyl chloride

Cat. No.: B13916586
M. Wt: 377.2 g/mol
InChI Key: VIPFHMGSPXBTFM-UHFFFAOYSA-N
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Description

3,9-Perylenebiscarbonyl chloride is a polycyclic aromatic hydrocarbon (PAH) derivative functionalized with two reactive carbonyl chloride groups at the 3- and 9-positions of the perylene core. This compound is of significant interest in organic synthesis and materials science due to its extended π-conjugation, which enables applications in optoelectronics, dye sensitization, and polymer chemistry. The carbonyl chloride groups serve as electrophilic sites for nucleophilic substitution, facilitating covalent bonding with amines, alcohols, or other nucleophiles to create functionalized perylene derivatives.

Properties

IUPAC Name

perylene-3,9-dicarbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H10Cl2O2/c23-21(25)17-9-8-16-12-4-2-6-14-18(22(24)26)10-7-15(20(12)14)11-3-1-5-13(17)19(11)16/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPFHMGSPXBTFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=CC=C3C4=C5C2=CC=C(C5=CC=C4)C(=O)Cl)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H10Cl2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,9-Perylenebiscarbonyl chloride can be synthesized through the chlorination of perylene-3,9-dicarboxylic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions. The reaction proceeds as follows: [ \text{C22H10O4} + 2 \text{SOCl2} \rightarrow \text{C22H10Cl2O2} + 2 \text{SO2} + 2 \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of 3,9-perylenebiscarbonyl chloride may involve continuous flow processes to ensure efficient chlorination and high yield. The use of automated systems allows for precise control of reaction parameters, such as temperature and reagent concentration, to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 3,9-Perylenebiscarbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride groups can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

    Reduction Reactions: The carbonyl chloride groups can be reduced to form perylene-3,9-dimethanol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form perylene-3,9-dicarboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, tetrahydrofuran), and catalysts (triethylamine).

    Reduction: Reducing agents (LiAlH4), solvents (ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (KMnO4), solvents (water, acetone).

Major Products:

    Substitution: Perylene-3,9-diamide, perylene-3,9-diesters.

    Reduction: Perylene-3,9-dimethanol.

    Oxidation: Perylene-3,9-dicarboxylic acid.

Scientific Research Applications

3,9-Perylenebiscarbonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of perylene-based dyes and pigments, which are employed in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biology: The compound is utilized in the development of fluorescent probes for bioimaging and diagnostic applications.

    Medicine: It is investigated for its potential use in drug delivery systems and as a component in photodynamic therapy agents.

    Industry: The compound is used in the production of high-performance materials, such as semiconductors and conductive polymers, due to its excellent electronic properties.

Mechanism of Action

The mechanism of action of 3,9-perylenebiscarbonyl chloride involves its ability to undergo various chemical transformations, enabling it to interact with different molecular targets. In organic electronics, the compound’s conjugated π-system allows for efficient charge transport, making it suitable for use in semiconducting materials. In biological applications, its fluorescence properties enable it to act as a probe for imaging and detection.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The reactivity and applications of 3,9-perylenebiscarbonyl chloride are heavily influenced by its functional groups. Below is a comparison with structurally related compounds from the evidence:

Compound Name (CAS No.) Molecular Formula Functional Groups Key Properties/Applications Reference
3,9-Perylenebiscarbonyl Chloride Hypothetical¹ Two carbonyl chloride groups Polymer precursor, optoelectronic materials
1,1'-(3,9-Fluoranthenediyl)bis[2-(dimethylamino)ethanone] dihydrochloride (35689-81-7) C₂₄H₂₆Cl₂N₂O₂ Dimethylamino, ethanone, dihydrochloride Potential ligand or dye intermediate
(tert-Butoxycarbonylmethyl)triphenylphosphonium chloride (35000-37-4) C₂₄H₂₆ClO₂P Phosphonium, tert-butyl ester Wittig reagent for olefin synthesis

Electronic and Optical Properties

  • Perylene vs. Fluoranthene Core : Perylene’s larger conjugated system (five fused benzene rings) compared to fluoranthene (four fused rings) results in red-shifted absorption/emission spectra, making perylene derivatives more suitable for near-infrared applications.
  • Functional Group Impact: Carbonyl chloride groups in 3,9-perylenebiscarbonyl chloride reduce electron density, enhancing electrophilicity.

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